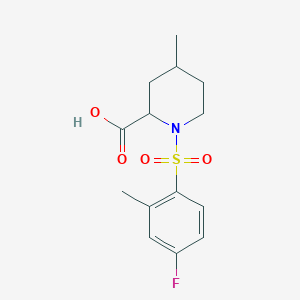![molecular formula C6H6F3N3O2S B6645341 2-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]acetic acid](/img/structure/B6645341.png)
2-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]acetic acid, also known as MTAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MTAA is a small molecule that belongs to the class of thiadiazole derivatives, which have been shown to possess a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 2-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]acetic acid is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating various signaling pathways. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. It has also been found to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. Furthermore, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the epigenetic regulation of gene expression.
Biochemical and Physiological Effects
This compound has been found to exert a wide range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in various animal models of inflammation. This compound has also been found to induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in tumor growth. Furthermore, this compound has been shown to improve glucose tolerance and insulin sensitivity, making it a potential treatment for diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
2-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]acetic acid has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been found to possess a wide range of biological activities, making it a versatile tool for studying various signaling pathways. However, there are also some limitations associated with the use of this compound in lab experiments. For example, the exact mechanism of action of this compound is not fully understood, which makes it difficult to interpret the results of experiments. Furthermore, the effects of this compound may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for the research on 2-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]acetic acid. One potential direction is to investigate the role of this compound in the regulation of autophagy, a process by which cells degrade and recycle their own components. Autophagy has been shown to play a crucial role in various physiological and pathological processes, and the modulation of autophagy by small molecules such as this compound may have therapeutic implications. Another potential direction is to explore the use of this compound in combination with other drugs for the treatment of various diseases. Finally, the development of more potent and selective analogs of this compound may lead to the discovery of novel therapeutic agents.
Méthodes De Synthèse
The synthesis of 2-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]acetic acid involves the reaction of 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield this compound. The purity and yield of this compound can be improved by using various purification techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
2-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy. Furthermore, this compound has been found to improve glucose tolerance and insulin sensitivity, making it a potential treatment for diabetes.
Propriétés
IUPAC Name |
2-[methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3O2S/c1-12(2-3(13)14)5-11-10-4(15-5)6(7,8)9/h2H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHHMECOPSHLTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NN=C(S1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(aminomethyl)morpholin-4-yl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone](/img/structure/B6645275.png)
![3-[[2-(Aminomethyl)morpholin-4-yl]sulfonylmethyl]benzonitrile](/img/structure/B6645278.png)


![3H-benzimidazol-5-yl-[4-(methoxymethyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B6645304.png)

![2-[1-(4-Methylpiperidine-2-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B6645319.png)


![2-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]acetic acid](/img/structure/B6645351.png)
![3-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propanoic acid](/img/structure/B6645353.png)
![1-[2-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]ethyl]triazole-4-carboxylic acid](/img/structure/B6645360.png)
